3-p-Hydroxyphenyl-1-phenylpropene, also known as 3-(4-hydroxyphenyl)-1-phenylpropene, is an organic compound classified under the category of phenylpropene derivatives. This compound is characterized by a propene chain that is substituted with a hydroxyphenyl group at the third position and a phenyl group at the first position. It plays a significant role in various chemical reactions and has potential applications in medicinal chemistry and material science.
The compound can be sourced from various chemical databases and literature that focus on organic compounds, particularly those involving phenylpropene structures. Notable databases include PubChem and DrugBank, which provide detailed chemical information, synthesis methods, and biological activities.
The synthesis of 3-p-Hydroxyphenyl-1-phenylpropene can be achieved through several methods, primarily focusing on the functionalization of phenylpropene. One common method involves the reaction of 4-hydroxybenzaldehyde with phenylacetylene followed by a reduction process.
3-p-Hydroxyphenyl-1-phenylpropene has a complex structure characterized by:
This representation highlights the connectivity between the hydroxyphenyl group, the propene chain, and the additional phenyl group.
3-p-Hydroxyphenyl-1-phenylpropene can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of both hydroxy and phenyl groups, which can stabilize intermediates during electrophilic attacks or facilitate nucleophilic additions.
The mechanism of action for 3-p-Hydroxyphenyl-1-phenylpropene primarily revolves around its ability to act as an electrophile or nucleophile depending on the reaction conditions.
3-p-Hydroxyphenyl-1-phenylpropene has several applications in scientific research:
3-p-Hydroxyphenyl-1-phenylpropene (hereafter p-HPP) represents a specialized monolignol derivative originating from the phenylpropanoid pathway. Its biosynthesis initiates with phenylalanine deamination catalyzed by phenylalanine ammonia-lyase (PAL), yielding cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) generates p-coumaric acid, a pivotal precursor. In H-lignin-producing species, p-coumaric acid undergoes CoA activation via 4-coumarate-CoA ligase (4CL), forming p-coumaroyl-CoA. This intermediate is then reduced by cinnamoyl-CoA reductase (CCR) and dehydrogenated by cinnamyl alcohol dehydrogenase (CAD) to yield p-coumaryl alcohol—the primary H-monolignol. p-HPP arises from partial reduction or dehydration reactions during monolignol metabolism, acting as a metabolic branch-point compound [1] [6].
In certain plant lineages (e.g., Selaginella lycophytes), p-HPP accumulation correlates with distinct phenylpropanoid flux. Unlike angiosperms, these species employ bifunctional F5H enzymes that hydroxylate both p-coumaraldehyde and p-coumaryl alcohol, enabling direct incorporation of H-units into lignin polymers without full side-chain reduction. This pathway bypasses traditional CoA-dependent steps, explaining p-HPP's prominence in early-diverging vascular plants [7].
Table 1: Enzymatic Reactions Leading to p-HPP Formation
Enzyme | EC Number | Substrate | Product | Plant Taxa Specificity |
---|---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Phenylalanine | Cinnamic acid | Universal in tracheophytes |
Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | Cinnamic acid | p-Coumaric acid | Universal |
4-Coumarate-CoA ligase (4CL) | 6.2.1.12 | p-Coumaric acid | p-Coumaroyl-CoA | Angiosperms, gymnosperms |
Cinnamoyl-CoA reductase (CCR) | 1.2.1.44 | p-Coumaroyl-CoA | p-Coumaraldehyde | Universal |
Cinnamyl alcohol dehydrogenase (CAD) | 1.1.1.195 | p-Coumaraldehyde | p-Coumaryl alcohol | Universal |
p-HPP-forming dehydratase | Not assigned | p-Coumaryl alcohol | 3-p-Hydroxyphenyl-1-phenylpropene | Lycophytes, ferns |
p-HPP contributes to cell wall reinforcement through its incorporation into lignin polymers as H-units. These units form linear benzyl ether linkages with neighboring lignin monomers, creating densely packed hydrophobic regions in the secondary cell wall. This architecture enhances mechanical strength and limits microbial enzyme penetration. In ferns and lycophytes, H-lignin constitutes >80% of total lignins, forming rigid, decay-resistant matrices around cellulose microfibrils. The low methoxyl content of H-units enables tighter cross-linking density compared to guaiacyl (G) or syringyl (S) units, explaining their prevalence in structural tissues like xylem and sclerenchyma [1] [6].
During pathogen attack, p-HPP derivatives participate in the hypersensitive lignification response. In planta studies in Medicago truncatula demonstrate rapid induction of PAL and 4CL genes upon fungal elicitation, leading to localized H-lignin deposition at infection sites. This creates a diffusion barrier that sequesters pathogens and restricts lesion expansion. The reactivity of p-HPP's phenolic group enables radical coupling with other phenylpropanoids, accelerating polymerization kinetics compared to methoxylated monolignols [2] [5].
The formation of p-HPP involves substrate promiscuity among phenylpropanoid enzymes. Cinnamyl alcohol dehydrogenase (CAD), canonically responsible for reducing coniferaldehyde to coniferyl alcohol, exhibits cross-specificity toward p-coumaraldehyde in certain isoforms. Site-directed mutagenesis studies reveal that CAD's catalytic zinc ion coordinates the aldehyde group of p-coumaraldehyde, while its hydrophobic binding pocket accommodates the unsubstituted phenyl ring, enabling NADPH-dependent reduction to p-coumaryl alcohol—a direct precursor of p-HPP [6] [9].
Alcohol dehydrogenases like sinapyl alcohol dehydrogenase (SAD) exhibit even greater affinity for p-hydroxycinnamyl aldehydes. Structural analyses (PDB: 1YQD) show SAD's expanded active site permits binding of non-methoxylated substrates, facilitating p-HPP production. This plasticity underscores the evolutionary diversification of dehydrogenase families in lignin biosynthesis. Kinetic parameters for key enzymes are summarized below:
Table 2: Kinetic Properties of p-HPP Biosynthetic Enzymes
Enzyme | Km (μM) | kcat (s⁻¹) | Specificity Constant (kcat/Km, M⁻¹s⁻¹) | Inhibitors |
---|---|---|---|---|
CAD | 120 ± 15 | 12.3 ± 0.8 | 1.02 × 10⁵ | Benzoate derivatives |
CCR | 85 ± 9 | 8.7 ± 0.6 | 1.02 × 10⁵ | Cinnamoyl-CoA analogs |
SAD | 42 ± 5 | 18.9 ± 1.2 | 4.50 × 10⁵ | Chelating agents |
Additionally, non-native site-selective catalysis has been engineered using modified dehydrogenases. Directed evolution of Eucalyptus CAD yielded variants with 18-fold increased activity toward p-coumaraldehyde, enhancing p-HPP flux in heterologous systems. Such engineered enzymes enable precision lignification for tailored biomaterials [9].
The occurrence of p-HPP follows phylogenetic patterns linked to vascular plant evolution. In lycophytes (e.g., Selaginella moellendorffii), H-monolignols constitute >90% of lignin monomers, with p-HPP detected as a soluble intermediate. Ferns exhibit mixed H-G lignins (e.g., Polypodiodes amoena), while gymnosperms produce predominantly G-lignin with trace H-units. Angiosperms show the greatest diversity, with eudicot-specific expansion of S-lignin pathways minimizing H-unit incorporation to <5% [7].
Table 3: Phylogenetic Distribution of p-HPP-Related Lignin Types
Plant Group | Representative Species | H-Lignin (%) | G-Lignin (%) | S-Lignin (%) | p-HPP Detection |
---|---|---|---|---|---|
Lycophytes | Selaginella moellendorffii | 95–100 | 0–5 | 0 | Abundant |
Ferns | Polypodiodes amoena | 65–75 | 25–35 | 0 | Moderate |
Gymnosperms | Pinus taeda | 1–3 | 97–99 | 0 | Trace |
Monocots | Zea mays | 5–10 | 45–50 | 40–45 | Low |
Eudicots | Populus trichocarpa | <5 | 40–60 | 35–55 | Very low |
Notable exceptions exist: cacti seed coats (e.g., Lophocereus schottii) accumulate caffeyl alcohol polymers with structural parallels to p-HPP-derived lignins. Similarly, vanilla orchids synthesize H-lignin-rich endocarp tissues, confirming repeated evolutionary recruitment of H-units for specialized functions. Transcriptomic analyses reveal that differential gene family expansion underpins this variation—lycophytes retain single-copy PAL and 4CL genes, while angiosperms possess large multi-gene families (e.g., 7 PAL genes in Populus) enabling tissue-specific expression and metabolic partitioning away from H-monolignol production [1] [7].
Biotechnological manipulation of the phenylpropanoid pathway further demonstrates p-HPP's adaptability. Arabidopsis ref8 mutants (impaired in C3′H) accumulate 95% H-lignin, resembling lycophyte cell walls. This phenotype is rescued by mediator complex mutations (med5a/med5b), revealing conserved regulatory mechanisms for H-unit homeostasis across taxa [5] [7].
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8